Pneumocandin A0 - 120692-19-5

Pneumocandin A0

Catalog Number: EVT-2906972
CAS Number: 120692-19-5
Molecular Formula: C51H82N8O17
Molecular Weight: 1079.256
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pneumocandin A0 is a member of the pneumocandin family, which consists of lipohexapeptides produced by the fungus Glarea lozoyensis. This compound is structurally related to echinocandins, a class of antifungal agents that inhibit the synthesis of fungal cell walls. Pneumocandin A0 is particularly significant as it serves as a precursor for the semi-synthetic antifungal drug caspofungin acetate, which has been widely used in clinical settings to treat invasive fungal infections.

Source

The primary source of pneumocandin A0 is the fungus Glarea lozoyensis, which was previously known as Zalerion arboricola. This organism has been cultivated under specific conditions to maximize the production of pneumocandins, including pneumocandin A0 and its analogs. The production process involves optimizing fermentation conditions and nutrient media to enhance yield and purity .

Classification

Pneumocandin A0 belongs to the echinocandin class of antifungal compounds. It is classified as an acylated cyclic hexapeptide, characterized by its complex structure that includes several hydroxylated amino acids. This classification highlights its role in antifungal therapy and its structural similarities to other compounds in the echinocandin family .

Synthesis Analysis

Methods

The synthesis of pneumocandin A0 involves fermentation of Glarea lozoyensis under aerobic conditions. The production typically follows these steps:

  1. Inoculation: Conidia from oat bran agar are inoculated into a seed medium.
  2. Fermentation: The seed culture is transferred to a production medium where it is incubated for 14 days at 25°C with agitation.
  3. Extraction: Following fermentation, the culture is extracted with methanol, filtered, and concentrated to isolate pneumocandins .

Technical Details

The biosynthesis of pneumocandin A0 involves a nonribosomal peptide synthetase-polyketide synthase gene cluster identified through whole-genome sequencing of G. lozoyensis. This cluster encodes enzymes responsible for the assembly of the peptide backbone and modification steps that lead to the formation of pneumocandins . Genetic manipulation techniques have been employed to enhance yields and produce analogs with improved antifungal activity .

Molecular Structure Analysis

Structure

Pneumocandin A0 has a complex molecular structure that includes a cyclic hexapeptide backbone and an acyl side chain. Its structure can be represented as follows:

  • Core Structure: Composed of six amino acids, including L-homotyrosine and hydroxylated residues.
  • Side Chain: Typically features a dimethylmyristoyl group, contributing to its lipophilicity and biological activity.

Data

The molecular formula for pneumocandin A0 is C35H57N7O9C_{35}H_{57}N_{7}O_{9}, with a molecular weight of approximately 703.84 g/mol. Its structural complexity allows it to interact effectively with fungal cell wall components, leading to its antifungal properties .

Chemical Reactions Analysis

Reactions

Pneumocandin A0 participates in various biochemical reactions, primarily related to its mechanism of action against fungal pathogens. These reactions include:

  • Inhibition of β-(1,3)-D-glucan synthesis: Pneumocandin A0 binds to the enzyme (1,3)-β-D-glucan synthase, disrupting cell wall integrity.
  • Structural modifications: Through biosynthetic pathways, pneumocandin A0 can be modified into various analogs with altered side chains that may enhance or reduce antifungal activity .

Technical Details

The enzymatic reactions involved in the biosynthesis and modification of pneumocandin A0 are catalyzed by specific enzymes encoded within the pneumocandin biosynthetic gene cluster. These include nonribosomal peptide synthetases and polyketide synthases that facilitate the assembly and modification of the hexapeptide structure .

Mechanism of Action

Process

Pneumocandin A0 exerts its antifungal effects primarily through noncompetitive inhibition of (1,3)-β-D-glucan synthase. This enzyme is crucial for synthesizing β-(1,3)-D-glucan, an essential component of fungal cell walls.

  1. Binding: Pneumocandin A0 binds to the active site of (1,3)-β-D-glucan synthase.
  2. Inhibition: This binding prevents the enzyme from synthesizing β-(1,3)-D-glucan, leading to weakened cell walls.
  3. Cell Lysis: The compromised integrity of fungal cells results in cell lysis and ultimately death .

Data

Studies have shown that pneumocandin A0 exhibits potent activity against various fungi, including Candida albicans and Aspergillus species. Its effectiveness is enhanced when used in combination with other antifungal agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pneumocandin A0 typically appears as a white to off-white powder.
  • Solubility: It is soluble in methanol and other organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Pneumocandin A0 is stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 120–130°C.

Relevant analyses indicate that variations in pH and solvent composition during extraction can significantly affect yield and purity levels during production processes .

Applications

Pneumocandin A0 has several scientific uses:

  • Antifungal Therapy: As a precursor for caspofungin acetate, it plays a critical role in treating invasive fungal infections.
  • Research Tool: Pneumocandin A0 serves as a model compound for studying fungal cell wall synthesis and developing new antifungal agents.
  • Pharmaceutical Development: Ongoing research focuses on engineering new derivatives with enhanced efficacy or reduced toxicity profiles for clinical use .
Biosynthetic Pathways and Genetic Engineering of Pneumocandin A0

Genomic Organization of Pneumocandin A0 Biosynthetic Gene Clusters

The pneumocandin A0 biosynthetic gene cluster was elucidated through whole-genome sequencing of Glarea lozoyensis ATCC 20868, revealing a 39.6 Mb genome with 13,103 predicted genes. The cluster spans 56.2 kb and resides within a 1.1 Mb super-scaffold. It exhibits a highly autonomous organization, containing:

  • A nonribosomal peptide synthetase (GLNRPS4) and polyketide synthase (GLPKS4) arranged in tandem
  • Two cytochrome P450 monooxygenases (GLOXY1, GLOXY2)
  • Seven tailoring enzymes (methyltransferases, epimerases)
  • Dedicated genes for L-homotyrosine biosynthesis (glhtyA, glhtyB)
  • A putative acyl-AMP ligase (GLligase) and type II thioesterase (GLHYD) [1] [7]

This organization contrasts sharply with the fragmented echinocandin B cluster in Aspergillus rugulosus, which lacks integrated amino acid biosynthesis genes. The pneumocandin cluster's self-sufficiency enables heterologous expression efforts and simplifies pathway engineering [4] [7]. Disruption studies confirmed cluster identity: Δglnrps4 and Δglpks4 mutants lost pneumocandin production and antifungal activity against Candida albicans [1].

Table 1: Core Genes in Pneumocandin A0 Biosynthetic Cluster

Gene IDProtein TypeFunction in PathwayDomain Architecture
GLPKS4Highly Reducing PKS10,12-Dimethylmyristoyl side chain synthesisKS-AT-DH-ER-KR-ACP
GLNRPS4NRPS (6 modules)Hexapeptide core assembly and cyclizationC-A-T-C-A-T-C-A-T-C-A-T-C-A-T-Te
GLOXY4α-KG-dependent oxygenase4-Methylproline formation from L-leucineMononuclear iron-binding
GLP450-1/2Cytochrome P450L-Homotyrosine 3,4-dihydroxylationHeme-binding
GLligaseAMP-dependent ligaseAcyl side-chain activation and transferAdenylation
GLHYDType II thioesterasePKS error correctionSer-His-Asp catalytic triad

Role of Polyketide Synthases (PKS) and Nonribosomal Peptide Synthetases (NRPS) in Lipopeptide Assembly

Pneumocandin A0 assembly requires coordinated action of PKS and NRPS megasynthetases:

  • GLPKS4 synthesizes the lipid side chain using a 14-carbon polyketide backbone. It incorporates methylmalonyl-CoA extender units at positions C10 and C12 via its embedded methyltransferase domain, generating the signature 10,12-dimethylmyristoyl chain. The terminal acyl carrier protein (ACP) domain delivers the completed polyketide to GLligase without thioesterase-mediated release [3] [7].
  • GLNRPS4 assembles the cyclic hexapeptide core through six canonical modules activating specific amino acids:
  • Module 1: L-Ornithine (requires N-acylation for activation)
  • Module 2: L-Homotyrosine
  • Module 3: L-4-Hydroxyproline
  • Module 4: L-3,4-Dihydroxyhomotyrosine
  • Module 5: L-3-Hydroxyglutamine
  • Module 6: L-4-Methyl-3-hydroxyprolineThe terminal thioesterase (Te) domain catalyzes macrolactamization between the N-terminal ornithine amine and C-terminal methylproline carboxylate [1] [5].

The acylated hexapeptide undergoes three hydroxylation steps by P450 monooxygenases (GLOXY1, GLOXY2) and one epimerization to yield pneumocandin A0. This hybrid PKS-NRPS strategy enables precise control over stereochemistry and side-chain branching [5] [8].

Functional Characterization of Key Enzymes: GLligase, GLPKS4, and GLHYD

GLligase (GLAREA_10043) catalyzes the lipoinitiation reaction essential for pneumocandin assembly. This AMP-dependent ligase activates the 10,12-dimethylmyristic acid as an acyl-adenylate, then transfers it to the phosphopantetheine arm of the first T domain of GLNRPS4. Disruption of GLligase abolished pneumocandin production entirely, confirming its gatekeeping role. Feeding free dimethylmyristic acid to ΔGLligase mutants failed to restore biosynthesis, demonstrating the enzyme's irreplaceable function [3] [9].

GLPKS4 was characterized through targeted gene disruption. Δglpks4 mutants produced trace amounts of pneumocandins with aberrant side chains (C14–C16), indicating compensatory incorporation of endogenous fatty acids. Enzyme kinetics revealed GLPKS4's strict specificity for malonyl-CoA and methylmalonyl-CoA extender units, with a kcat of 0.42 min⁻¹ for the starter acetyl unit [3] [7].

GLHYD, encoded upstream of GLPKS4, is a type II thioesterase that proofreads GLPKS4. When GLHYD was disrupted, pneumocandin titers decreased by 82%, and aberrantly elongated polyketide intermediates accumulated. Double Δglpks4Δglhyd mutants showed no additive effects, confirming GLHYD functions exclusively with GLPKS4 [3] [9].

Mutasynthesis Approaches for Side-Chain Diversification and Congener Production

Mutasynthesis exploits substrate flexibility in biosynthetic enzymes to generate novel analogues. For pneumocandin A0, Δglpks4 mutants were fed exogenous fatty acids, resulting in GLligase-mediated incorporation of alternative side chains:

Table 2: Pneumocandin Analogues Generated via Mutasynthesis

Fed PrecursorMajor CongenerSide Chain StructureRelative Antifungal Activity* (%)Hemolytic Index
None (Δglpks4)AcrophiarinMyristoyl (C14:0)38%0.9×
Pentadecanoic acidPneumocandin HPentadecanoyl (C15:0)67%1.1×
Palmitic acidPneumocandin IPalmitoyl (C16:0)112%1.0×
12-Methylmyristic acidPneumocandin B012-Methylmyristoyl100% (reference)1.0×

Activity against *Candida albicans compared to pneumocandin B0 [3] [9]

Key findings:

  • Pneumocandin I (palmitoyl side chain) exhibited 12% higher antifungal activity than native pneumocandin B0 without increased hemolysis, challenging the dogma that branched chains are essential for selectivity.
  • Straight-chain congeners showed unexpected resistance to enzymatic degradation in serum assays.
  • GLligase discriminated against unsaturated C18 chains, but accepted ω-hydroxy fatty acids, enabling production of polar derivatives [3] [9].

This approach yielded four new congeners with therapeutic potential, demonstrating GLligase's substrate promiscuity for combinatorial biosynthesis.

CRISPR-Cas9-Mediated Disruption of Oxygenase Genes (GLOXY4) for Pathway Modulation

Targeted gene disruption using CRISPR-Cas9 enabled precise pathway redirection:

  • GLOXY4 knockout abolished 4-methylproline formation, shifting production exclusively to pneumocandin B0 (the precursor for caspofungin). Titers increased 3.2-fold due to eliminated flux toward pneumocandin A0 [5] [8].
  • Double knockout of GLOXY1 and GLP450-1 generated pneumocandin D0, lacking hydroxyl groups at homotyrosine positions. This analogue showed 45% reduced activity, confirming the critical role of these modifications [5].
  • Multiplexed editing simultaneously disrupted GLOXY4, GLP450-2, and a regulatory gene glbZIP, increasing pneumocandin B0 yield to 1.8 g/L in optimized fermentations [8].

Table 3: Metabolic Engineering Outcomes in G. lozoyensis

Target GeneEditing ApproachMajor Product ShiftTiter ChangeKey Phenotypic Effect
GLOXY4CRISPR-Cas9Pneumocandin A0 → B0+320%Exclusive B0 production
GLP450-1Agrobacterium disruptionAccumulation of non-hydroxylated D0-55%Reduced antifungal activity
glbZIPRNAi silencingPan-pneumocandin overproduction+190%Upregulation of 12 secondary metabolite clusters
GLHYDTALEN knockoutReduced pneumocandin complexity-82%Aberrant polyketide byproducts

CRISPR-mediated base editing further generated point mutations in the GLOXY4 active site (H136A, D138A), creating enzymes with altered stereoselectivity that produced non-natural trans-3-hydroxyproline derivatives. These advances highlight the potential of genome editing to optimize precursor flux and generate "unnatural" natural products [5] [8] [10].

ConclusionThe integration of genomics, targeted mutagenesis, and CRISPR engineering has transformed pneumocandin A0 from a natural product into a platform for antifungal discovery. The detailed characterization of GLNRPS4, GLPKS4, and tailoring enzymes provides a toolbox for combinatorial biosynthesis, while mutasynthesis expands structural diversity beyond what is achievable by semisynthesis. Future efforts will focus on de novo pathway assembly in heterologous hosts and AI-driven enzyme design to further exploit this pharmaceutically significant scaffold.

Properties

CAS Number

120692-19-5

Product Name

Pneumocandin A0

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Molecular Formula

C51H82N8O17

Molecular Weight

1079.256

InChI

InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1

InChI Key

DFQUSLQYURJBIT-MFKXNLKNSA-N

SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.